molecular formula C15H13NO5 B1268340 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde CAS No. 2426-84-8

4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde

Cat. No.: B1268340
CAS No.: 2426-84-8
M. Wt: 287.27 g/mol
InChI Key: WKDLWHKMVQVRNO-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of a benzyloxy group, a methoxy group, and a nitro group attached to a benzaldehyde core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde typically involves multiple steps starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic aromatic substitution reactions involving the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid.

    Reduction: Formation of 4-(Benzyloxy)-5-methoxy-2-aminobenzaldehyde.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aldehyde group can form Schiff bases with amines, leading to potential biological activity. The benzyloxy and methoxy groups contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-2-nitrobenzaldehyde: Lacks the methoxy group.

    5-Methoxy-2-nitrobenzaldehyde: Lacks the benzyloxy group.

    4-(Benzyloxy)-5-methoxybenzaldehyde: Lacks the nitro group.

Uniqueness

4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde is unique due to the combination of its functional groups, which impart distinct reactivity and potential applications. The presence of both electron-donating (methoxy and benzyloxy) and electron-withdrawing (nitro) groups on the aromatic ring makes it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

5-methoxy-2-nitro-4-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-20-14-7-12(9-17)13(16(18)19)8-15(14)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDLWHKMVQVRNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340079
Record name 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2426-84-8
Record name 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Benzyloxy-3-methoxybenzaldehyde (4.85 g) was added to nitric acid (d=1.42, 20 mL) in a dropwise manner over 1 hour at room temperature, and this mixture was stirred for 1 hour. This reaction mixture was poured into ice water and the precipitated solid was collected by filtration. This solid was washed with water, dried under reduced pressure at 50° C. to give 4-benzyloxy-5-methoxy-2-nitrobenzaldehyde (4.99 g). To this product was added acetic acid (50 mL), followed by adding nitromethane (3.19 g) and ammonium acetate (5.36 g), and this mixture was stirred for 5 hours at 100° C. This reaction mixture was concentrated under reduced pressure. To this residue was added water and the precipitated solid was collected by filtration, and this solid was washed with methanol, dried to give 1-benzyloxy-2-methoxy-5-nitro-4-(2-nitrovinyl)benzene (4.03 g). To this compound were added benzene (96 mL), acetic acid (72 mL) and cyclohexane (24 mL), followed by adding silica gel (18 g) and iron powder (10.2 g), and this mixture was stirred at 100° C. for 1 hour. The insoluble material was removed by filtration, and this filtrate was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: ethyl acetate/n-hexane=75/25) to give the title compound (1.06 g).
Quantity
4.85 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Nitric acid (100 mL) was cooled to 0° C., 4-benzyloxy-3-methoxybenzaldehyde (20 g, 82.55 mmol) was added dropwise, and the mixture was stirred at room temperature for 2 hours. After completion of the reaction, distilled water was added thereto and the mixture was stirred for 30 min, followed by filtration of the solid to obtain the title compound (20.52 g, 87%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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